![molecular formula C10H6N2 B14762832 Pyrrolo[3,4-b]indole CAS No. 247-01-8](/img/structure/B14762832.png)
Pyrrolo[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[3,4-b]indole is a heterocyclic compound that consists of a pyrrole ring fused to an indole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[3,4-b]indole typically involves the cyclization of indole derivatives. One common method includes the reaction of 3-trifluoroacetylindole with lithiated amines, followed by bromination and cyclization using tri-n-butyltin hydride . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure, which is then further modified to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as atom-economical reactions, are often employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically yield tetrahydrothis compound derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of pyrrolo[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[2,3-b]indole
- Furo[3,4-b]indole
- Benzo[b]furo[2,3-c]pyrrole
Comparison: Pyrrolo[3,4-b]indole is unique due to its specific fusion of the pyrrole and indole rings, which imparts distinct electronic and steric properties. Compared to pyrrolo[2,3-b]indole, it has a different ring fusion pattern, leading to variations in reactivity and biological activity.
Eigenschaften
CAS-Nummer |
247-01-8 |
|---|---|
Molekularformel |
C10H6N2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
pyrrolo[3,4-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-6H |
InChI-Schlüssel |
AIKRNPPDTQIQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CN=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




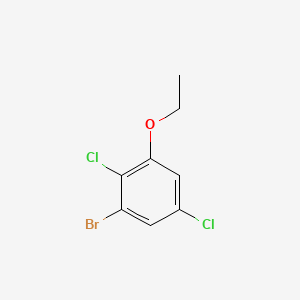
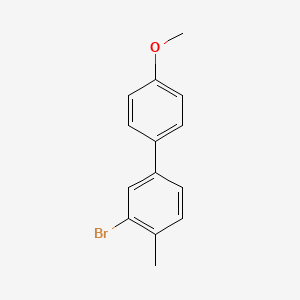

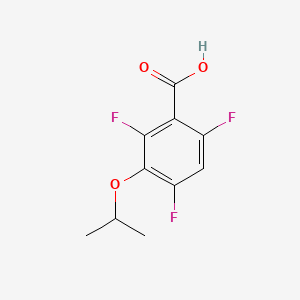
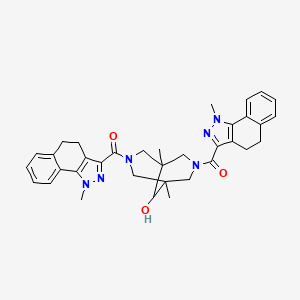
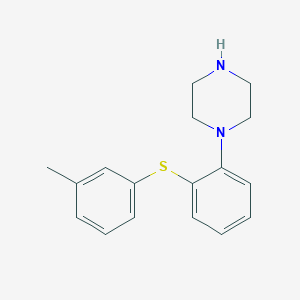
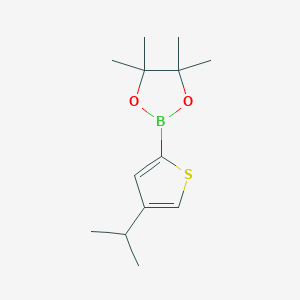
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)


![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

